molecular formula C9H7ClO2S B7863287 2-Chloro-5-thienyl-(2-furyl)methanol

2-Chloro-5-thienyl-(2-furyl)methanol

Cat. No.: B7863287
M. Wt: 214.67 g/mol
InChI Key: GEPYCKXUBHUVNL-UHFFFAOYSA-N
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Description

2-Chloro-5-thienyl-(2-furyl)methanol is a heterocyclic organic compound featuring a thiophene ring substituted with a chlorine atom at the 2-position and a furan-methanol moiety at the 5-position.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(furan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYCKXUBHUVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-thienyl-(2-furyl)methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the thienyl group with a halogenated furan derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the Suzuki-Miyaura reaction, with a focus on maximizing yield and minimizing by-products. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-thienyl-(2-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Chloro-5-thienyl-(2-furyl)methanol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions: Can undergo nucleophilic substitutions to form more complex molecules.
  • Oxidation and Reduction Reactions: It can be oxidized to form ketones or reduced to alcohols, making it useful for generating diverse chemical entities.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity: Studies have indicated that thienyl derivatives exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria like Staphylococcus aureus.
  • Antifungal Properties: Preliminary research suggests that this compound may also possess antifungal activity, which is critical given the rising resistance to existing antifungal treatments.

Antimicrobial Studies

Research has shown that thienyl derivatives, including this compound, exhibit promising antimicrobial activity:

  • A study highlighted its effectiveness against Gram-positive bacteria, demonstrating potential for development into new antibiotic agents .

Synthesis Innovations

Innovative synthetic routes have been explored to enhance the efficiency of producing this compound:

  • Recent advancements in continuous flow chemistry have improved reaction yields and reduced waste during synthesis .

Mechanism of Action

The mechanism by which 2-Chloro-5-thienyl-(2-furyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.

Comparison with Similar Compounds

The following analysis compares 2-Chloro-5-thienyl-(2-furyl)methanol with structurally and functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogs
Compound Name Key Structural Features CAS No. Molecular Formula Key Properties/Activities Reference
[5-(2-Furyl)thien-2-yl]methanol Thiophene (5-furyl), methanol substituent 868755-65-1 C₉H₈O₂S Intermediate for heterocyclic synthesis; no direct bioactivity reported
3-(2-Furyl)acrylate monosaccharide esters Furan-acrylate esterified with carbohydrates N/A Varies Weak antibacterial activity; antifungal potential (e.g., compound Ib, Ie)
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Nitrofuran-thiazole hybrid N/A C₈H₆N₄O₄S Potent urinary bladder carcinogen in rats
2-(5-Methylfuran-2-yl)ethanol Methyl-substituted furan with ethanol chain 35942-94-0 C₇H₁₀O₂ Soluble in chloroform/ethyl acetate; stable at 2–8°C

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The chlorine substituent in this compound may enhance electrophilic reactivity compared to non-halogenated analogs like [5-(2-Furyl)thien-2-yl]methanol. This could influence its utility in coupling reactions or as a pharmacophore .
  • Biological Activity: Nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) exhibit carcinogenicity in rodents , whereas furan-acrylate esters (e.g., compound Ie) show antifungal activity . The methanol group in the target compound may reduce toxicity compared to nitro-containing analogs.
Physicochemical Properties
  • Stability: Chlorine substitution could increase stability against oxidation compared to non-halogenated furans, as seen in nitro-furan carcinogens .

Biological Activity

2-Chloro-5-thienyl-(2-furyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClO2S
  • Molecular Weight : 229.68 g/mol

This compound features a thienyl group and a furyl group, which are both known for their biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienyl and furyl compounds can inhibit the growth of various bacteria, including Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 75 to 150 µg/mL against Gram-negative bacteria .

Antioxidant Activity

The compound is also noted for its antioxidant properties. The presence of hydroxyl groups in the structure allows it to scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in bacterial signaling pathways. For example, it may affect the PqsD enzyme, which plays a role in the biosynthesis of signaling molecules in Pseudomonas aeruginosa. Inhibition of this enzyme could lead to reduced virulence in bacterial infections .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.
  • Radical Scavenging : The hydroxyl group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Disruption : The thienyl and furyl groups may interact with lipid membranes, leading to increased permeability and cell death in microorganisms.

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of similar compounds to understand how modifications affect biological activity. For instance, variations in substituents on the thienyl or furyl rings have been shown to enhance or diminish antimicrobial efficacy. A systematic evaluation has led to the identification of more potent derivatives .

Case Study: Antibacterial Efficacy

A study conducted on a series of thienyl-furyl derivatives demonstrated that certain modifications significantly increased their antibacterial activity against Staphylococcus aureus and E. coli. These findings suggest that structural optimization can lead to more effective therapeutic agents .

Data Summary

Biological Activity MIC (µg/mL) Target Organisms
Antibacterial75 - 150E. coli, Pseudomonas aeruginosa
Antioxidant-Cellular oxidative stress
Enzyme Inhibition-PqsD enzyme

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The furyl proton at δ 6.2–7.1 ppm and thienyl protons at δ 7.3–7.8 ppm are diagnostic .
  • IR Spectroscopy : Confirm the -OH stretch (3200–3600 cm⁻¹) and C-Cl vibration (550–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and isotopic patterns for chlorine .

Example Data (NMR):

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Furyl6.35 (d, J=3.1 Hz)110.2
Thienyl7.42 (d, J=5.0 Hz)128.5
-CH₂OH4.61 (s, 2H)62.8

How can computational chemistry aid in predicting the reactivity of the thienyl and furyl groups in this compound?

Advanced Research Question
Density Functional Theory (DFT) simulations can model electronic effects:

  • Fukui indices identify nucleophilic sites (e.g., furyl O vs. thienyl S) .
  • Reactivity trends : Furyl groups exhibit higher electrophilicity than thienyl in cross-coupling reactions, aligning with experimental observations of furyl > thienyl reactivity in nucleophilic substitutions .
  • Transition state modeling : Predicts steric hindrance at the methanol-substituted carbon, guiding catalyst design.

What are the recommended storage conditions to prevent decomposition of this compound?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to avoid light-induced degradation.
  • Humidity control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the -CH₂OH group.
  • Inert atmosphere : Argon or nitrogen blankets reduce oxidation risk, especially for thienyl-chlorine bonds .

What strategies can resolve contradictions in synthetic yields when varying acid catalysts?

Advanced Research Question
Contradictory yields (e.g., HCl in ethanol vs. H₂SO₄ in benzene) arise from divergent reaction pathways:

  • Mechanistic analysis : Protonation at the furyl oxygen (forming cation B) vs. the methanol group (forming cation A) dictates product distribution .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., ethers), while higher temperatures drive polymerization.
  • Catalyst benchmarking : Compare turnover numbers (TON) and selectivity ratios using Arrhenius plots to identify optimal conditions .

How can researchers validate the biological activity of this compound while minimizing false positives?

Advanced Research Question

  • Dose-response assays : Use IC₅₀/EC₅₀ curves to confirm activity thresholds (e.g., antimicrobial screens) .
  • Counter-screening : Test against non-target enzymes (e.g., cytochrome P450) to rule out nonspecific interactions.
  • Metabolic stability : Incubate with liver microsomes to assess degradation pathways, ensuring observed activity is not artifact-driven .

What analytical methods distinguish regioisomers in furyl-thienyl methanol derivatives?

Advanced Research Question

  • NOESY NMR : Detects spatial proximity between the chlorine substituent and furyl protons.
  • X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

How does the chlorine substituent influence the compound’s electronic properties?

Basic Research Question

  • Electron-withdrawing effect : Chlorine decreases electron density on the thienyl ring, evidenced by upfield shifts in ¹³C NMR (C-Cl δ ~125 ppm) .
  • Impact on reactivity : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic aromatic substitutions.

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Purification bottlenecks : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
  • By-product management : Optimize quenching steps (e.g., aqueous NaHCO₃ washes) to remove unreacted aldehydes .
  • Process safety : Assess exothermic risks during reduction steps using DSC (Differential Scanning Calorimetry) .

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